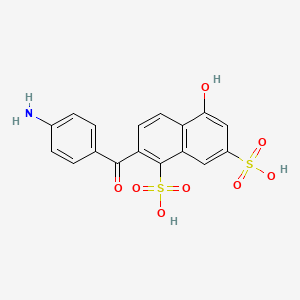
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound with the molecular formula C17H13NO8S2 and a molecular weight of 423.4 g/mol. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a hydroxynaphthalene moiety, and two disulphonic acid groups. It is primarily used in various chemical and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by reduction and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.
Applications De Recherche Scientifique
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid
- 4-Aminobenzoyl-6-hydroxynaphthalene-1,7-disulphonic acid
Uniqueness
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
71436-93-6 |
|---|---|
Formule moléculaire |
C17H13NO8S2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
2-(4-aminobenzoyl)-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c18-10-3-1-9(2-4-10)16(20)13-6-5-12-14(17(13)28(24,25)26)7-11(8-15(12)19)27(21,22)23/h1-8,19H,18H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
DYWFURMNLXSSFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



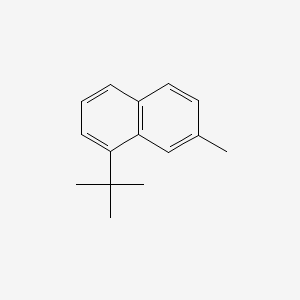
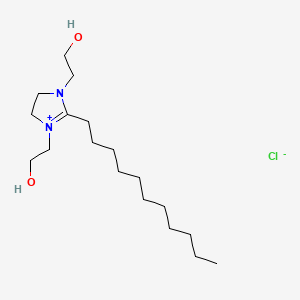
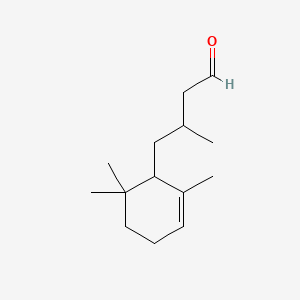
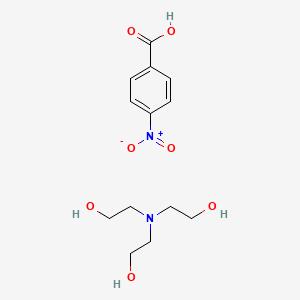


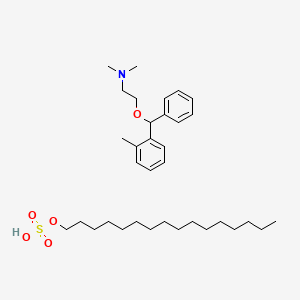

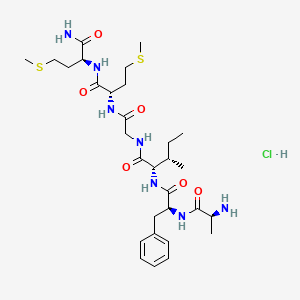
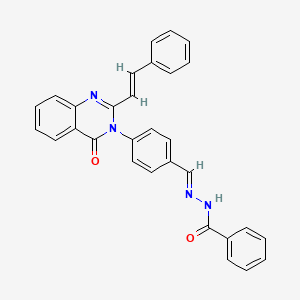
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)


